3-cyclopropyl-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Overview
Description
3-cyclopropyl-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the reaction of cyclopropyl hydrazine with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups attached to the pyrazole or methoxyphenyl moieties .
Scientific Research Applications
3-cyclopropyl-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which is relevant for its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide: Similar structure with a hydroxy group instead of a methoxy group.
3-cyclopropyl-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide: Contains an additional methoxy group on the phenyl ring.
3-cyclopropyl-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide: Features a fluorine atom on the phenyl ring.
Uniqueness
The uniqueness of 3-cyclopropyl-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-cyclopropyl-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-21-14-5-3-2-4-11(14)9-16-19-15(20)13-8-12(17-18-13)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,17,18)(H,19,20)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXJWQQGERVZGP-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.